molecular formula C15H10F4O3 B6410131 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid CAS No. 1262010-67-2

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6410131
CAS No.: 1262010-67-2
M. Wt: 314.23 g/mol
InChI Key: VGAGBNJZUSEUKB-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluoro and trifluoromethyl group on the phenyl ring, as well as a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-trifluoromethylphenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid undergoes a Suzuki-Miyaura coupling reaction with 2-methoxybenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

Major Products

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the fluoro or trifluoromethyl groups.

    Oxidation and Reduction: Products include oxidized derivatives like ketones or reduced derivatives like alcohols.

    Esterification: Products include esters of this compound.

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Chemical Research: It serves as a valuable reagent in organic synthesis and can be used to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-trifluoromethylphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both fluoro and trifluoromethyl groups on the phenyl ring enhances its reactivity and stability, while the methoxy group on the benzoic acid moiety influences its solubility and reactivity in different chemical environments. This combination of properties makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-7-9(2-4-10(13)14(20)21)8-3-5-12(16)11(6-8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAGBNJZUSEUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691860
Record name 4'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-67-2
Record name 4'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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